

# Synthesis of 2-Bromo-1-indanol from Indene: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Bromo-1-indanol

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This in-depth technical guide details the synthesis of **2-bromo-1-indanol** from indene, a critical process for generating key intermediates in pharmaceutical and materials science research. The document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents relevant quantitative and qualitative data in a clear, structured format.

## Introduction

The synthesis of **2-bromo-1-indanol** from indene is a classic example of an electrophilic addition reaction, specifically a halohydrin formation. This transformation is of significant interest as the resulting bromohydrin is a versatile synthetic intermediate. The presence of both a hydroxyl and a bromo functional group allows for a variety of subsequent chemical modifications, making **2-bromo-1-indanol** a valuable building block in the synthesis of more complex molecules, including drug candidates and functional materials. The reaction is typically carried out using a source of electrophilic bromine in the presence of water as a nucleophile. N-Bromosuccinimide (NBS) in an aqueous solvent system is a commonly employed and safer alternative to using hazardous liquid bromine.

## Reaction Mechanism

The synthesis of **2-bromo-1-indanol** from indene proceeds via a well-established electrophilic addition mechanism. The reaction is stereoselective, predominantly yielding the trans-

diastereomer due to the anti-addition of the bromine and hydroxyl groups across the double bond of the indene molecule.

The mechanism can be described in the following steps:

- **Formation of a Bromonium Ion:** The  $\pi$ -bond of the indene molecule acts as a nucleophile, attacking the electrophilic bromine atom of N-bromosuccinimide (NBS). This results in the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond.<sup>[1]</sup> The formation of this bridged ion is crucial for the stereochemical outcome of the reaction.
- **Nucleophilic Attack by Water:** A water molecule, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the face opposite to the bulky bromonium ion, leading to an anti-addition.<sup>[2]</sup>
- **Deprotonation:** Finally, a base (such as another water molecule or the succinimide anion) removes a proton from the oxonium ion intermediate to yield the neutral **2-bromo-1-indanol** product.<sup>[3]</sup>

The regioselectivity of the nucleophilic attack by water is directed to the benzylic carbon (C1), which can better stabilize the partial positive charge in the transition state. This leads to the formation of **2-bromo-1-indanol**.

## Quantitative Data

The following table summarizes key quantitative data for the synthesis of trans-**2-bromo-1-indanol**. It is important to note that specific yields can vary based on the exact experimental conditions and scale of the reaction.

Parameter	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO	[4]
Molecular Weight	213.07 g/mol	[4]
Typical Yield	83.9%	[5]
Purity (by GC)	97.0%	[5]
Melting Point	130-131 °C (trans isomer)	
CAS Number	5400-80-6 (racemate), 10368-44-2 (trans isomer)	

## Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-bromo-1-indanol** from indene using NBS is not readily available in the reviewed literature, the following procedure is adapted from established methods for the bromohydrination of alkenes, such as cyclohexene and stilbene, using NBS in an aqueous solvent system.[2][6] This protocol provides a reliable and safe method for the preparation of the target compound.

### Materials:

- Indene
- N-Bromosuccinimide (NBS), freshly recrystallized
- Dimethyl sulfoxide (DMSO)
- Water
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate

- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

#### Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve indene (1.0 equivalent) in a mixture of dimethyl sulfoxide (DMSO) and water (e.g., 4:1 v/v).
- Cool the solution in an ice-water bath.
- To the stirred solution, add N-bromosuccinimide (1.1 equivalents) portion-wise over a period of 15-20 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
- Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
- Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure trans-**2-bromo-1-indanol** as a white crystalline solid.

## Characterization Data

The structure and purity of the synthesized **2-bromo-1-indanol** can be confirmed by various analytical techniques.

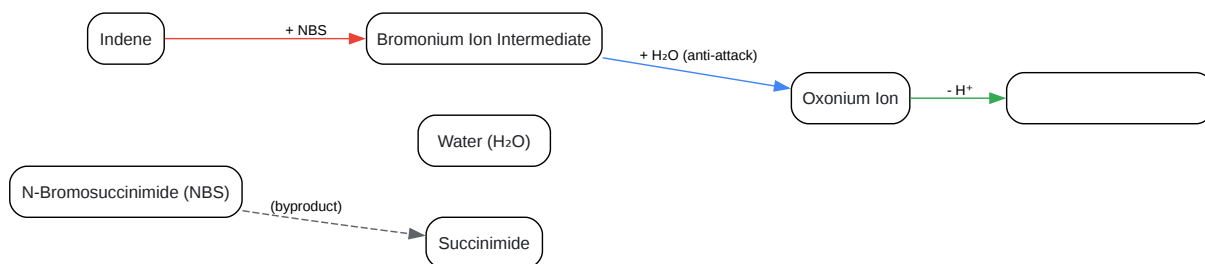
Property	Description	Reference
Appearance	White to off-white crystalline powder	[5]
<sup>1</sup> H NMR	Spectral data available	[7][8]
<sup>13</sup> C NMR	Spectral data available	[9]
Infrared (IR)	Spectral data available	[4]
Mass Spectrometry (MS)	Spectral data available	[4]

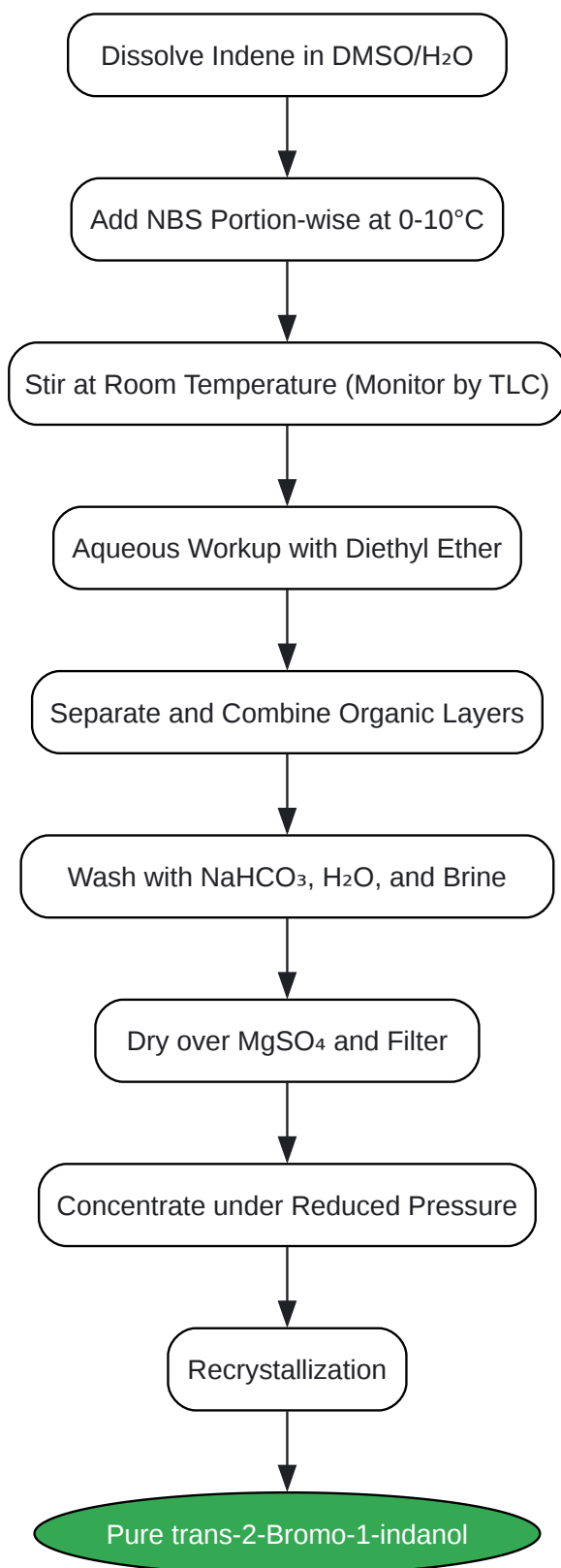
Note: Detailed spectral assignments including chemical shifts ( $\delta$ ) and coupling constants (J) should be determined by the researcher and compared with literature values where available.

## Visualizations

### Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the synthesis of **2-bromo-1-indanol** from indene using NBS.





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